molecular formula C20H17N3O3 B13367980 Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate

Cat. No.: B13367980
M. Wt: 347.4 g/mol
InChI Key: SYBYXFKPZZFEFT-UHFFFAOYSA-N
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Description

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that features a unique structure combining a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multistep organic reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is advantageous due to its efficiency and the high yield of the target product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the furan and imidazo[1,2-a]pyridine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its combination of a furan ring, an imidazo[1,2-a]pyridine ring, and a benzoate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

Methyl 2-{[2-(2-furyl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate is a compound belonging to the imidazo[1,2-a]pyridine family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound's structure can be broken down as follows:

  • Core Structure : Imidazo[1,2-a]pyridine
  • Substituents : A furyl group and a benzoate moiety

Molecular Formula and Weight

PropertyValue
Molecular FormulaC17H17N3O2
Molecular Weight299.34 g/mol

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Anticancer : Compounds in the imidazo[1,2-a]pyridine class have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that these derivatives can target specific pathways involved in tumor growth and metastasis .
  • Antimicrobial : Research indicates that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal properties. The mechanism often involves interference with microbial DNA synthesis or cell wall integrity .
  • Anti-inflammatory : Certain analogs have been noted for their ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

  • Furyl Group : Enhances lipophilicity and may improve membrane permeability.
  • Imidazo[1,2-a]pyridine Core : Essential for biological activity; modifications at various positions can lead to increased potency or selectivity towards specific targets.

Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of various imidazo[1,2-a]pyridine derivatives, including this compound. The compound was tested against several cancer cell lines (e.g., breast and lung cancer) and showed significant inhibition of cell growth with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Properties

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)-5-methylimidazo[1,2-a]pyridin-3-yl]amino]benzoate

InChI

InChI=1S/C20H17N3O3/c1-13-7-5-11-17-22-18(16-10-6-12-26-16)19(23(13)17)21-15-9-4-3-8-14(15)20(24)25-2/h3-12,21H,1-2H3

InChI Key

SYBYXFKPZZFEFT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)NC3=CC=CC=C3C(=O)OC)C4=CC=CO4

Origin of Product

United States

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